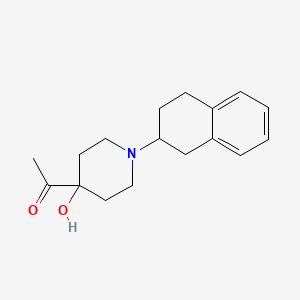
4-Acetyl-1-(1,2,3,4-tetrahydro-2-naphthyl)-4-piperidinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Acetyl-1-(1,2,3,4-tetrahydro-2-naphthyl)-4-piperidinol is a synthetic organic compound that belongs to the class of piperidinols. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-1-(1,2,3,4-tetrahydro-2-naphthyl)-4-piperidinol typically involves the following steps:
Formation of the Piperidinol Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Naphthyl Group: The naphthyl group can be introduced via Friedel-Crafts alkylation or acylation reactions.
Acetylation: The final step involves the acetylation of the piperidinol ring using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反应分析
Types of Reactions
4-Acetyl-1-(1,2,3,4-tetrahydro-2-naphthyl)-4-piperidinol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction can lead to the formation of alcohols or amines.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory effects.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Acetyl-1-(1,2,3,4-tetrahydro-2-naphthyl)-4-piperidinol would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins to exert its effects. The molecular pathways involved might include inhibition or activation of specific signaling cascades.
相似化合物的比较
Similar Compounds
4-Acetylpiperidinol: Lacks the naphthyl group, which may result in different pharmacological properties.
1-(1,2,3,4-Tetrahydro-2-naphthyl)piperidinol: Lacks the acetyl group, which could affect its reactivity and biological activity.
Uniqueness
The presence of both the acetyl and naphthyl groups in 4-Acetyl-1-(1,2,3,4-tetrahydro-2-naphthyl)-4-piperidinol makes it unique, potentially offering a distinct profile of chemical reactivity and biological activity compared to similar compounds.
属性
CAS 编号 |
40217-38-7 |
|---|---|
分子式 |
C17H23NO2 |
分子量 |
273.37 g/mol |
IUPAC 名称 |
1-[4-hydroxy-1-(1,2,3,4-tetrahydronaphthalen-2-yl)piperidin-4-yl]ethanone |
InChI |
InChI=1S/C17H23NO2/c1-13(19)17(20)8-10-18(11-9-17)16-7-6-14-4-2-3-5-15(14)12-16/h2-5,16,20H,6-12H2,1H3 |
InChI 键 |
GVYBLNPJGJCBIX-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1(CCN(CC1)C2CCC3=CC=CC=C3C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


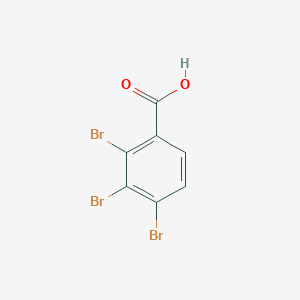
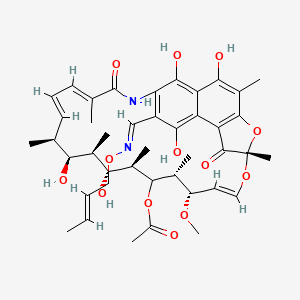

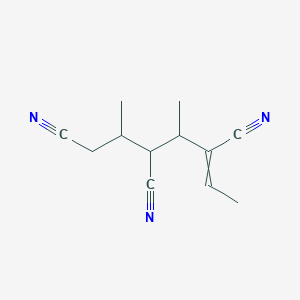
![N-[4-chloro-2-(thiophene-2-carbonyl)phenyl]acetamide](/img/structure/B14668148.png)
![Phenol, 4-[[4-(trifluoromethyl)phenyl]ethynyl]-](/img/structure/B14668167.png)
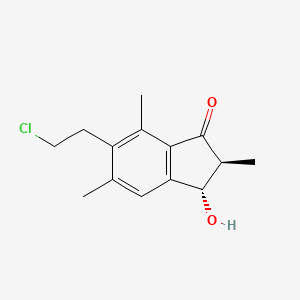
![1-Methylspiro[2.6]nonane](/img/structure/B14668182.png)
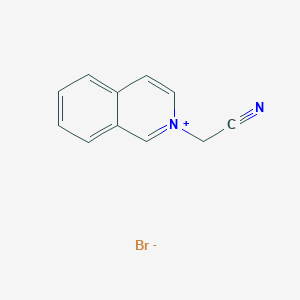
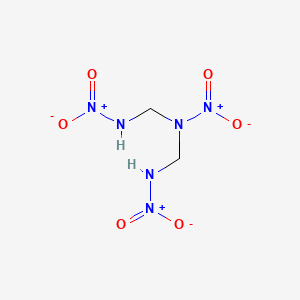

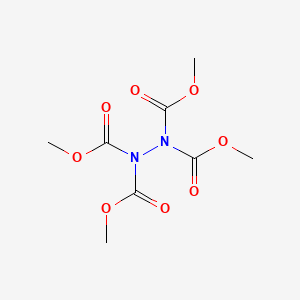
![Benzothiazole, 2-[[(5-nitro-2-furanyl)methyl]thio]-](/img/structure/B14668220.png)
![N-[[2-Imino-4-(3-nitrophenyl)-1,3-thiazol-5-ylidene]amino]-2-nitro-aniline](/img/structure/B14668233.png)
